molecular formula C21H15Cl2N3O3S2 B11136561 5-{(Z)-1-[2-(2,4-dichlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolan-4-one

5-{(Z)-1-[2-(2,4-dichlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolan-4-one

Cat. No.: B11136561
M. Wt: 492.4 g/mol
InChI Key: RURZSBRRPDMRHG-YBEGLDIGSA-N
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Description

The compound “5-{(Z)-1-[2-(2,4-dichlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolan-4-one” is a synthetic organic molecule with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a complex structure with multiple functional groups, including dichlorophenoxy, pyrido[1,2-a]pyrimidin, thioxo, and thiazolanone moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include 2,4-dichlorophenol, pyrido[1,2-a]pyrimidin-4-one, and isopropyl thioxothiazolanone. The synthetic route could involve:

    Formation of the pyrido[1,2-a]pyrimidin-4-one core: This might be achieved through a cyclization reaction involving appropriate precursors.

    Attachment of the dichlorophenoxy group: This could be done via a nucleophilic substitution reaction.

    Formation of the thioxothiazolanone ring: This might involve a condensation reaction with isopropyl thioxothiazolanone.

    Final assembly: The final step could involve a coupling reaction to form the complete molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential use as a pharmaceutical agent due to its complex structure and functional groups.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenoxy)acetic acid: A simpler compound with a similar dichlorophenoxy group.

    Pyrido[1,2-a]pyrimidin-4-one derivatives: Compounds with a similar core structure.

    Thioxothiazolanone derivatives: Compounds with a similar thioxothiazolanone ring.

Uniqueness

The uniqueness of “5-{(Z)-1-[2-(2,4-dichlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolan-4-one” lies in its combination of multiple functional groups and complex structure, which can impart unique chemical and biological properties.

Properties

Molecular Formula

C21H15Cl2N3O3S2

Molecular Weight

492.4 g/mol

IUPAC Name

(5Z)-5-[[2-(2,4-dichlorophenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H15Cl2N3O3S2/c1-11(2)26-20(28)16(31-21(26)30)10-13-18(29-15-7-6-12(22)9-14(15)23)24-17-5-3-4-8-25(17)19(13)27/h3-11H,1-2H3/b16-10-

InChI Key

RURZSBRRPDMRHG-YBEGLDIGSA-N

Isomeric SMILES

CC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=C(C=C(C=C4)Cl)Cl)/SC1=S

Canonical SMILES

CC(C)N1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=C(C=C(C=C4)Cl)Cl)SC1=S

Origin of Product

United States

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